molecular formula C22H14BrCl2N3O4 B11953849 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 881660-09-9

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11953849
CAS No.: 881660-09-9
M. Wt: 535.2 g/mol
InChI Key: XFKSXUALRVDVBR-RPPGKUMJSA-N
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Description

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with a molecular formula of C22H14BrCl2N3O4 This compound is known for its unique structural features, which include a dichloroanilino group, an oxoacetyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps. The process typically starts with the preparation of the dichloroanilino intermediate, followed by the introduction of the oxoacetyl group. The final step involves the coupling of the carbohydrazonoyl group with the phenyl 3-bromobenzoate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoates.

Scientific Research Applications

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate lies in its specific structural features and the presence of the bromobenzoate moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

881660-09-9

Molecular Formula

C22H14BrCl2N3O4

Molecular Weight

535.2 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H14BrCl2N3O4/c23-15-3-1-2-14(10-15)22(31)32-17-7-4-13(5-8-17)12-26-28-21(30)20(29)27-16-6-9-18(24)19(25)11-16/h1-12H,(H,27,29)(H,28,30)/b26-12+

InChI Key

XFKSXUALRVDVBR-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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